molecular formula C20H20O6 B12399630 (2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde CAS No. 80286-36-8

(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde

Cat. No.: B12399630
CAS No.: 80286-36-8
M. Wt: 356.4 g/mol
InChI Key: GWCSSLSMGCFIFR-GWKPYITFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Balanophonin can be synthesized through various chemical methods. One common approach involves the use of phenylpropanoids as starting materials. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: Industrial production of balanophonin involves the extraction of the compound from natural sources such as Dipteryx odorata and Balanophora japonica. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure balanophonin .

Chemical Reactions Analysis

Types of Reactions: Balanophonin undergoes various chemical reactions, including:

    Oxidation: Balanophonin can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert balanophonin into its corresponding alcohols.

    Substitution: Balanophonin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of balanophonin, which can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Balanophonin is unique among neo-lignans due to its specific bioactive properties. Similar compounds include:

    Honokiol: Another neo-lignan with anti-inflammatory and anti-cancer properties.

    Magnolol: Known for its anti-inflammatory and antioxidant activities.

    Pinoresinol: A lignan with antioxidant and anti-cancer properties.

Balanophonin stands out due to its potent neuroprotective effects and its ability to inhibit microglial activation, which is not as prominent in other similar compounds .

Properties

CAS No.

80286-36-8

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal

InChI

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m1/s1

InChI Key

GWCSSLSMGCFIFR-GWKPYITFSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O

Origin of Product

United States

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